2-Amino-5-chlorothiazole-4-carboxamide
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Overview
Description
2-Amino-5-chlorothiazole-4-carboxamide: is a heterocyclic compound containing both nitrogen and sulfur atoms. It is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound has the molecular formula C4H4ClN3OS and a molecular weight of 177.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chlorothiazole-4-carboxamide typically involves the reaction of 2-amino-5-chlorothiazole with carboxamide derivatives under controlled conditions . One common method includes the use of thiourea and substituted benzaldehydes in the presence of ethyl alcohol and iodine .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chlorothiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as or .
Reducing Agents: Such as or .
Substitution Reagents: Such as alkyl halides or aryl halides .
Major Products Formed
The major products formed from these reactions include various thiazole derivatives with modified functional groups, which can have different biological activities and applications .
Scientific Research Applications
2-Amino-5-chlorothiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-chlorothiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate pathways related to cell proliferation , inflammation , and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methylthiazole
- 5-Amino-3-methyl-isothiazole hydrochloride
- 2-Aminobenzothiazole
Uniqueness
2-Amino-5-chlorothiazole-4-carboxamide is unique due to its specific chlorine substitution on the thiazole ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
2-Amino-5-chlorothiazole-4-carboxamide (CAS No. 1246555-79-2) is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C5H5ClN2O, with a molecular weight of 162.56 g/mol. The compound features a thiazole ring substituted with an amino group and a carboxamide, contributing to its biological activity.
Property | Value |
---|---|
CAS Number | 1246555-79-2 |
Molecular Formula | C5H5ClN2O |
Molecular Weight | 162.56 g/mol |
IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that derivatives of 2-amino-thiazole compounds exhibit significant antimicrobial properties. A study highlighted that various thiazole derivatives, including this compound, demonstrated potent inhibitory effects against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial growth .
Anticancer Potential
The anticancer activity of 2-amino-thiazoles has been extensively studied. In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast, lung, and colon cancer cells. For instance, a derivative demonstrated nanomolar inhibitory activity against human cancerous cell lines, indicating its potential as an anticancer agent .
Case Study:
In a comparative study involving multiple thiazole derivatives, it was found that the introduction of specific substituents on the thiazole ring significantly enhanced the anticancer activity. Compound derivatives with larger lipophilic groups showed improved selectivity and potency against cancer cells while exhibiting minimal toxicity to normal cells .
Antiviral and Antidiabetic Activities
Emerging research suggests that 2-amino-thiazole derivatives may also possess antiviral properties. Some studies indicate efficacy against viral infections by inhibiting viral replication mechanisms . Additionally, these compounds have shown promise in antidiabetic applications by modulating glucose metabolism and improving insulin sensitivity in diabetic models .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Receptor Interaction : It may bind to specific receptors on cell surfaces, influencing signaling pathways related to cell growth and apoptosis.
- Cell Cycle Arrest : Some studies suggest that it induces cell cycle arrest in cancer cells, leading to increased apoptosis rates .
Properties
CAS No. |
1246555-79-2 |
---|---|
Molecular Formula |
C4H4ClN3OS |
Molecular Weight |
177.61 g/mol |
IUPAC Name |
2-amino-5-chloro-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C4H4ClN3OS/c5-2-1(3(6)9)8-4(7)10-2/h(H2,6,9)(H2,7,8) |
InChI Key |
BTNDEDZSVMOFEP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=N1)N)Cl)C(=O)N |
Origin of Product |
United States |
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